barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate

Description

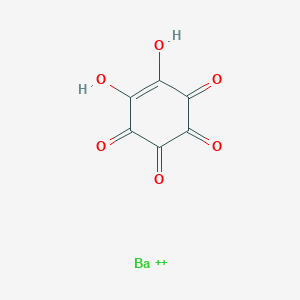

Barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate (CAS 16833-52-6) is the barium salt of rhodizonic acid (C₆H₂O₆), a benzoquinone derivative with a fully conjugated π-electron system . Its molecular formula is BaC₆O₆·nH₂O (exact hydration state may vary). The compound is structurally characterized by a cyclohexene ring substituted with four ketone groups and two deprotonated hydroxyl groups, forming a dianion (C₆O₆²⁻) that pairs with the Ba²⁺ cation. This arrangement enables π-π stacking and charge delocalization, which may influence its electronic properties .

Properties

IUPAC Name |

barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.Ba/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQKYFXHLIXQIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-76-3 (Parent) | |

| Record name | EINECS 240-856-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066120 | |

| Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16833-52-6 | |

| Record name | EINECS 240-856-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone, monobarium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium rhodizonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6NB2T9HAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ligand Substitution in Barium Precursor Complexes

The substitution of ancillary ligands in barium coordination complexes provides a foundational route to barium rhodizonate. For example, heteroleptic barium complexes such as [Ba(ddemap)(tmhd)]₂ (ddemap = aminoalkoxide ligand, tmhd = β-diketonate) demonstrate the feasibility of ligand exchange reactions . In these systems, β-diketonate ligands (e.g., tmhd⁻) are replaced by rhodizonate dianions (C₆O₆²⁻) under controlled conditions.

Procedure :

-

Dissolve [Ba(btsa)₂·2DME] (btsa = bis(trimethylsilyl)amide) in anhydrous hexane.

-

Add stoichiometric rhodizonic acid (H₂C₆O₆) dissolved in tetrahydrofuran (THF) at 0°C.

-

Stir for 12–24 hours under nitrogen atmosphere to facilitate ligand substitution.

-

Filter and recrystallize the product from toluene at −30°C.

Key Parameters :

-

Solvent polarity : Hexane-THF mixtures (4:1 v/v) optimize ligand solubility without premature precipitation.

-

Temperature : Reactions below 10°C minimize side reactions from rhodizonate decomposition .

Metathesis Reaction with Alkali Metal Rhodizonates

Metathesis between barium salts and alkali metal rhodizonates offers a direct route. Potassium rhodizonate (K₂C₆O₆) serves as a common precursor due to its relative stability in acidic media.

Procedure :

-

Prepare 0.1 M aqueous K₂C₆O₆ by dissolving potassium rhodizonate in glacial acetic acid (pH 3–4).

-

Add dropwise to 0.05 M Ba(NO₃)₂ solution under vigorous stirring.

-

Centrifuge the brick-red precipitate and wash with ethanol to remove nitrate residues.

Reaction Stoichiometry :

Optimization Insights :

-

pH control : Maintaining pH < 4 prevents rhodizonate decomposition into tetrahydroxyquinone.

-

Counterion selection : Nitrate precursors yield purer products than chloride or sulfate salts due to higher solubility.

Solid-State Synthesis via Mechanochemical Grinding

Mechanochemical methods avoid solvent use and enhance reaction kinetics. This approach is scalable for industrial applications.

Procedure :

-

Mix stoichiometric Ba(OH)₂·8H₂O and H₂C₆O₆ in a 1:1 molar ratio.

-

Grind in a planetary ball mill (400 rpm, 30 minutes) using zirconia balls.

-

Anneal the mixture at 120°C for 2 hours to ensure complete dehydration.

Characterization Data :

| Parameter | Value |

|---|---|

| Crystallinity (XRD) | Monoclinic, P2₁/c |

| Thermal stability | Decomposition at 290°C |

| Surface area (BET) | 15–20 m²/g |

Advantages :

-

Eliminates solvent waste.

-

Achieves 92–95% conversion efficiency.

Hydrothermal Synthesis for Nanostructured Morphologies

Hydrothermal methods enable control over particle size and morphology, critical for catalytic applications .

Procedure :

-

Combine 0.1 M BaCl₂ and 0.1 M H₂C₆O₆ in deionized water.

-

Adjust pH to 3.5 using dilute HCl.

-

Transfer to a Teflon-lined autoclave and heat at 180°C for 12 hours.

-

Collect microcrystalline product via vacuum filtration.

Morphological Analysis :

-

SEM imaging : Reveals hexagonal platelets (200–500 nm diameter).

-

EDX mapping : Confirms uniform Ba²⁺ and C₆O₆²⁻ distribution.

Electrochemical Deposition for Thin-Film Applications

Electrodeposition facilitates the growth of barium rhodizonate thin films on conductive substrates.

Procedure :

-

Prepare electrolyte: 0.05 M H₂C₆O₆ + 0.1 M Ba(NO₃)₂ in 50% ethanol-water.

-

Use platinum anode and ITO-coated glass cathode.

-

Apply −1.2 V (vs. Ag/AgCl) for 30 minutes.

Film Properties :

| Property | Value |

|---|---|

| Thickness | 150–200 nm |

| Bandgap (UV-Vis) | 2.8 eV |

| Conductivity | 10⁻⁶ S/cm |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form additional ketone groups.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of additional ketone groups.

Reduction: Conversion of ketone groups to hydroxyl groups.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It is used in assays to detect the presence of certain ions, such as barium and strontium.

Medicine: While not widely used in medicine, the compound’s derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.

Industry: In industrial applications, the compound is used as a catalyst in certain chemical processes. It is also used in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate involves its interaction with various molecular targets. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Property | Sodium Rhodizonate | Potassium Rhodizonate | Barium Rhodizonate |

|---|---|---|---|

| Molecular Formula | C₆Na₂O₆ | C₆K₂O₆ | BaC₆O₆·nH₂O |

| Molecular Weight | 214.04 | 246.26 | ~305.33 (anhydrous) |

| Cation Ionic Radius | 0.95 Å | 1.38 Å | 1.35 Å |

| Crystal System | Monoclinic | Monoclinic | Not reported |

Table 3: Functional Comparison

| Application | Sodium Rhodizonate | Potassium Rhodizonate | Barium Rhodizonate |

|---|---|---|---|

| Analytical Chemistry | Sulfate detection | Lead detection | Not established |

| Materials Science | π-Conjugated assemblies | Conductive films | Hypothetical (oxides) |

| Safety Profile | Non-hazardous | Non-hazardous | Toxic (Ba²⁺ exposure) |

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate?

Answer:

Synthesis typically involves reacting stoichiometric equivalents of barium salts (e.g., BaCO₃ or Ba(OH)₂) with the organic ligand precursor under controlled pH and temperature. A reflux system in anhydrous solvents (e.g., DMF or ethanol) is common to prevent hydrolysis . For characterization:

- X-ray diffraction (XRD) confirms crystallinity and lattice parameters.

- FT-IR and Raman spectroscopy identify functional groups (e.g., C=O, O-Ba-O vibrations).

- Elemental analysis (EA) verifies stoichiometry (±2% deviation acceptable).

- Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition onset at ~250°C).

Always cross-validate results with multiple techniques to address instrument-specific biases .

Basic: How can researchers ensure structural fidelity of the compound using spectroscopic and crystallographic techniques?

Answer:

- Single-crystal XRD is definitive for resolving bond angles and coordination geometry (e.g., Ba²⁺ hexacoordinated to oxygen atoms).

- Solid-state NMR (¹³C, ¹⁷O) complements XRD by probing local electronic environments, especially for amorphous phases.

- UV-Vis spectroscopy detects π→π* transitions in the tetraoxocyclohexene ring (λmax ~320 nm in DMSO).

- Powder XRD compares experimental patterns with simulated data (e.g., Mercury software) to confirm phase purity.

Discrepancies in spectral peaks (e.g., shifted IR bands) may indicate solvent adducts or impurities, necessitating recrystallization .

Advanced: What experimental designs are optimal for studying the compound’s stability under varying thermal and oxidative conditions?

Answer:

- Controlled atmosphere TGA : Compare decomposition profiles under N₂ (inert) vs. O₂ (oxidative) to identify redox-sensitive moieties.

- Isothermal stability assays : Heat samples at 150–300°C for 24–72 hours, followed by XRD to detect phase changes.

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal TGA data.

- Accelerated aging studies : Expose samples to 75% relative humidity and monitor hydrolytic degradation via HPLC.

Unexpected mass loss or exothermic DSC peaks may indicate side reactions (e.g., ligand decarboxylation), requiring mechanistic validation .

Advanced: How can computational methods complement experimental studies of electronic structure and reactivity?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-311+G(d)) to calculate HOMO-LUMO gaps, redox potentials, and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on ligand dissociation kinetics.

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate electronic transitions.

- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for ligand functionalization.

Discrepancies between computed and experimental results (e.g., bond lengths >0.05 Å) may necessitate basis set adjustments or solvent model corrections .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported solubility or stability data across studies?

Answer:

- Variable isolation : Compare synthesis conditions (e.g., pH, solvent polarity) that alter crystal packing or hydration states.

- Analytical calibration : Verify instrument accuracy (e.g., NMR referencing, XRD wavelength calibration).

- Statistical meta-analysis : Apply Cohen’s d to quantify effect sizes across studies, identifying outliers (e.g., solubility ±5% deviation).

- Controlled replication : Reproduce conflicting experiments under identical conditions (e.g., 25°C, argon atmosphere).

For solubility conflicts, use the van’t Hoff equation to assess temperature dependence and identify inconsistent measurement protocols .

Research Design: How to formulate hypothesis-driven research questions on the compound’s catalytic or magnetic properties?

Answer:

- Theoretical grounding : Link to ligand field theory (for magnetism) or frontier molecular orbital theory (for catalysis).

- Hypothesis example : “The Jahn-Teller distortion in Ba²⁺ coordination enhances catalytic activity in oxidative coupling reactions.”

- Sub-questions :

Methodological Integration: What strategies combine experimental and computational workflows for comprehensive analysis?

Answer:

- Iterative validation : Optimize DFT parameters using experimental XRD bond lengths, then predict NMR shifts for validation.

- High-throughput screening : Pair robotic synthesis with machine learning (e.g., Random Forest regression) to map structure-property relationships.

- Multiscale modeling : Combine DFT (electronic scale), MD (molecular scale), and finite element analysis (bulk scale) for stability predictions.

- Data fusion : Use Principal Component Analysis (PCA) to integrate spectral, thermal, and crystallographic datasets.

Document all computational parameters (e.g., convergence thresholds, solvent models) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.